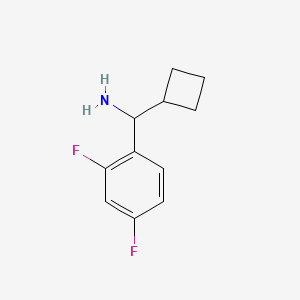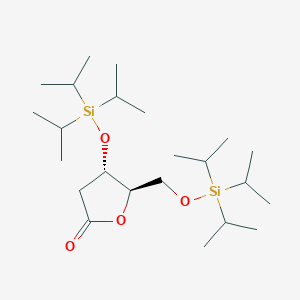
(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a complex organic compound characterized by its unique stereochemistry and protective groups. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one typically involves the protection of hydroxyl groups using triisopropylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The dihydrofuran ring is then formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the triisopropylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove silyl protecting groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its stability and reactivity.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl groups provide steric hindrance, preventing unwanted side reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- (4S,5R)-4-((Trimethylsilyl)oxy)-5-(((trimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
The uniqueness of (4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one lies in its use of triisopropylsilyl groups, which offer greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C23H48O4Si2 |
|---|---|
Molecular Weight |
444.8 g/mol |
IUPAC Name |
(4S,5R)-4-tri(propan-2-yl)silyloxy-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one |
InChI |
InChI=1S/C23H48O4Si2/c1-15(2)28(16(3)4,17(5)6)25-14-22-21(13-23(24)26-22)27-29(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3/t21-,22+/m0/s1 |
InChI Key |
RXGXTULXMVKIJT-FCHUYYIVSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H](CC(=O)O1)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(CC(=O)O1)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


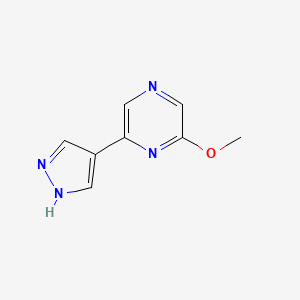
![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)
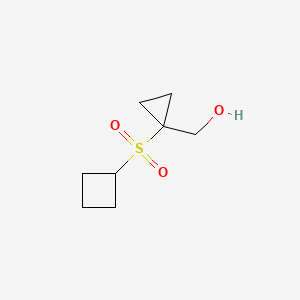
![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)

![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)
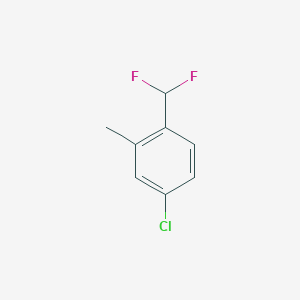
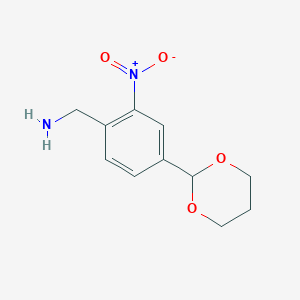
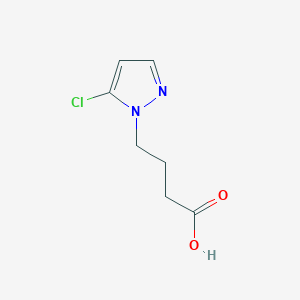

![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)

